molecular formula C21H30N2O3 B1463198 Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 1159982-58-7

Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B1463198
CAS No.: 1159982-58-7
M. Wt: 358.5 g/mol
InChI Key: WZRARNVPMCRKLL-UHFFFAOYSA-N
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Description

Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a useful research compound. Its molecular formula is C21H30N2O3 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article examines the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H32N2O2, which includes a tert-butyl group, a benzyl group, and a carboxylate functional group. These structural elements contribute to its distinct chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC21H32N2O2
Molecular Weight358.47 g/mol
CAS Number1159982-58-7
StructureChemical Structure

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has also highlighted the compound's anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The compound's ability to interact with specific receptors or enzymes may contribute to its efficacy as an anticancer agent.

The unique structural features of this compound allow it to interact with various biological targets. These interactions may modulate enzyme activities or receptor functions, influencing cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 25 µM, indicating its potential as a therapeutic agent in infectious diseases.
  • Cancer Cell Line Studies : In another investigation involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Apoptotic markers were elevated, suggesting that the compound triggers programmed cell death pathways.

Properties

IUPAC Name

tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-12-9-18(24)21(16-23)10-13-22(14-11-21)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRARNVPMCRKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131455
Record name 1,1-Dimethylethyl 5-oxo-9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-58-7
Record name 1,1-Dimethylethyl 5-oxo-9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159982-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-oxo-9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.